molecular formula C28H28ClN5O7S2 B2936524 2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE CAS No. 393817-55-5

2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2936524
CAS No.: 393817-55-5
M. Wt: 646.13
InChI Key: GTLFAANTIORAPM-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a variety of functional groups, including a thiophene ring, a triazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:

  • Formation of the thiophene ring through a cyclization reaction.
  • Introduction of the triazole ring via a click chemistry reaction.
  • Attachment of the furan ring through a formylation reaction.
  • Final assembly of the compound through a series of amide bond formations and sulfonation reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate. Its various functional groups could interact with biological targets, leading to potential therapeutic effects.

Medicine

In medicine, this compound could be studied for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding pocket. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
  • This compound

Uniqueness

This compound is unique due to its combination of multiple functional groups and rings, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for interactions with various molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

diethyl 5-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN5O7S2/c1-5-39-26(37)21-15(3)22(27(38)40-6-2)43-25(21)31-23(35)16(4)42-28-33-32-20(14-30-24(36)19-11-8-12-41-19)34(28)18-10-7-9-17(29)13-18/h7-13,16H,5-6,14H2,1-4H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLFAANTIORAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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